Propan-2-YL (2Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-YL]prop-2-enoate
Overview
Description
Propan-2-YL (2Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-YL]prop-2-enoate is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-YL (2Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-YL]prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a furan derivative with a nitrophenyl compound under basic conditions, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves esterification to introduce the propan-2-YL group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The process is typically scaled up from laboratory conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Propan-2-YL (2Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-YL]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Propan-2-YL (2Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-YL]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-YL (2Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-YL]prop-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The cyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The furan ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-YL (2Z)-2-cyano-3-[5-(4-chlorophenyl)furan-2-YL]prop-2-enoate
- Propan-2-YL (2Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-YL]prop-2-enoate
Uniqueness
Propan-2-YL (2Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-YL]prop-2-enoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
propan-2-yl (Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11(2)23-17(20)13(10-18)9-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h3-9,11H,1-2H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZWGVKZDOLOD-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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